![molecular formula C21H25NO4 B14516840 5-[1-(4-tert-Butylphenyl)-2-nitrobutyl]-2H-1,3-benzodioxole CAS No. 62567-58-2](/img/structure/B14516840.png)
5-[1-(4-tert-Butylphenyl)-2-nitrobutyl]-2H-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[1-(4-tert-Butylphenyl)-2-nitrobutyl]-2H-1,3-benzodioxole is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzodioxole ring, a nitro group, and a tert-butylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(4-tert-Butylphenyl)-2-nitrobutyl]-2H-1,3-benzodioxole typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step often includes the formation of the benzodioxole ring through cyclization reactions under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key factors include the choice of solvents, catalysts, and reaction conditions to ensure the purity and stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-[1-(4-tert-Butylphenyl)-2-nitrobutyl]-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole ring
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions. Substitution reactions often require acidic or basic conditions depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzodioxole ring .
Applications De Recherche Scientifique
5-[1-(4-tert-Butylphenyl)-2-nitrobutyl]-2H-1,3-benzodioxole has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 5-[1-(4-tert-Butylphenyl)-2-nitrobutyl]-2H-1,3-benzodioxole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzodioxole ring may also play a role in stabilizing these interactions, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole
- Phenol, p-tert-butyl-
- 5-(4-tert-Butylphenyl)-2-pyridinecarboxylic acid
- 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane
Uniqueness
5-[1-(4-tert-Butylphenyl)-2-nitrobutyl]-2H-1,3-benzodioxole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
62567-58-2 |
|---|---|
Formule moléculaire |
C21H25NO4 |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
5-[1-(4-tert-butylphenyl)-2-nitrobutyl]-1,3-benzodioxole |
InChI |
InChI=1S/C21H25NO4/c1-5-17(22(23)24)20(14-6-9-16(10-7-14)21(2,3)4)15-8-11-18-19(12-15)26-13-25-18/h6-12,17,20H,5,13H2,1-4H3 |
Clé InChI |
QYOOFZQSLHURDQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(C1=CC=C(C=C1)C(C)(C)C)C2=CC3=C(C=C2)OCO3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-1-(4-Azidophenyl)-N-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14516757.png)
![3-Hydroxy-4-[(3-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14516758.png)
![1'-Methylspiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride](/img/structure/B14516763.png)
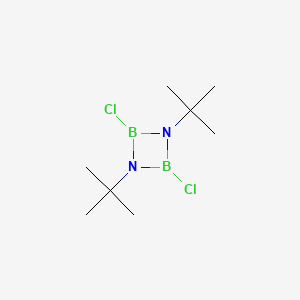

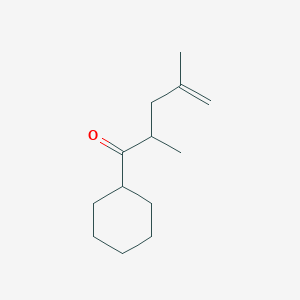
![N-{2-[(E)-Benzylideneamino]ethyl}cycloheptanimine](/img/structure/B14516785.png)

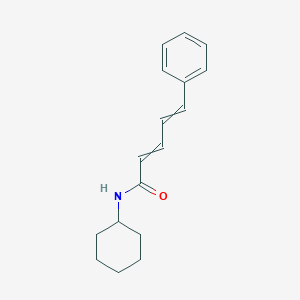
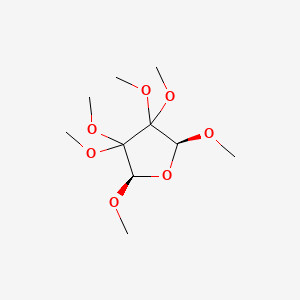
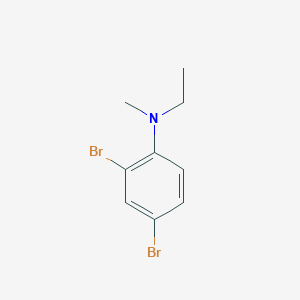
![Methanone, [3,4-dimethyl-6-(nitromethyl)-3-cyclohexen-1-yl]phenyl-](/img/structure/B14516820.png)
![{[(Methoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride](/img/structure/B14516831.png)

